molecular formula C10H22KO2PS2 B12656121 Potassium O,O'-diisopentyl dithiophosphate CAS No. 3338-17-8

Potassium O,O'-diisopentyl dithiophosphate

Cat. No.: B12656121
CAS No.: 3338-17-8
M. Wt: 308.5 g/mol
InChI Key: RXEZKTIBJXMTCD-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium O,O’-diisopentyl dithiophosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with isopentyl alcohol in the presence of potassium hydroxide (KOH). The reaction proceeds as follows:

  • Reaction of Phosphorus Pentasulfide with Isopentyl Alcohol: : [ \text{P}_2\text{S}_5 + 4 \text{C}5\text{H}{11}\text{OH} \rightarrow 2 (\text{C}5\text{H}{11}\text{O})_2\text{P}_2\text{S}_5 + 2 \text{H}_2\text{S} ]

  • Neutralization with Potassium Hydroxide: : [ (\text{C}5\text{H}{11}\text{O})_2\text{P}2\text{S}5 + 2 \text{KOH} \rightarrow \text{C}{10}\text{H}{22}\text{KO}_2\text{PS}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of potassium O,O’-diisopentyl dithiophosphate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium O,O’-diisopentyl dithiophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiophosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiophosphates .

Scientific Research Applications

Potassium O,O’-diisopentyl dithiophosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of potassium O,O’-diisopentyl dithiophosphate involves its interaction with metal ions and other molecular targets. The dithiophosphate group can chelate metal ions, forming stable complexes. This chelation process is crucial in its role as a flotation agent in the mining industry, where it helps in the selective separation of valuable minerals from ores .

Comparison with Similar Compounds

Similar Compounds

  • Potassium O,O’-diethyl dithiophosphate
  • Potassium O,O’-dibutyl dithiophosphate
  • Potassium O,O’-diisobutyl dithiophosphate

Uniqueness

Potassium O,O’-diisopentyl dithiophosphate is unique due to its specific alkyl group (isopentyl), which imparts distinct physicochemical properties. These properties include enhanced solubility in organic solvents and improved stability under various conditions, making it particularly suitable for specific industrial applications .

Properties

CAS No.

3338-17-8

Molecular Formula

C10H22KO2PS2

Molecular Weight

308.5 g/mol

IUPAC Name

potassium;bis(3-methylbutoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C10H23O2PS2.K/c1-9(2)5-7-11-13(14,15)12-8-6-10(3)4;/h9-10H,5-8H2,1-4H3,(H,14,15);/q;+1/p-1

InChI Key

RXEZKTIBJXMTCD-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOP(=S)(OCCC(C)C)[S-].[K+]

Origin of Product

United States

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